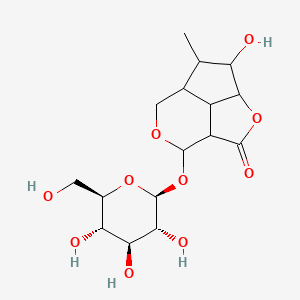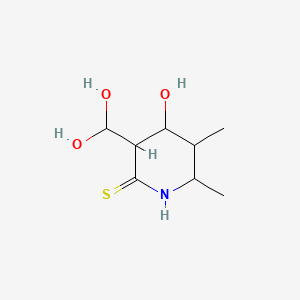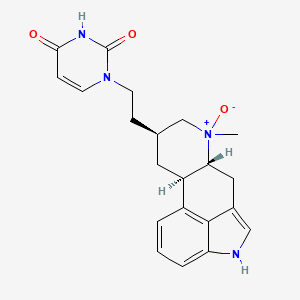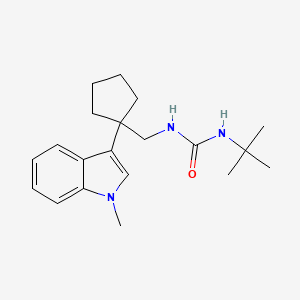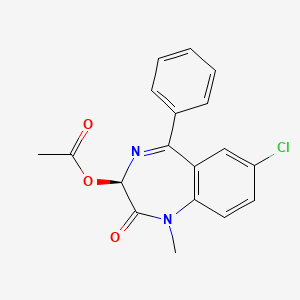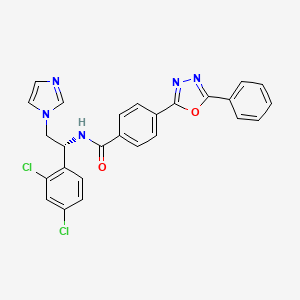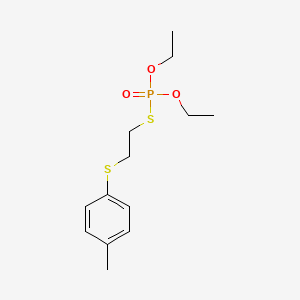
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester is an organophosphorus compound. It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-(p-tolylthio)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates and sulfoxides.
Reduction: Reduction reactions can convert the compound into phosphorothioates and thiols.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioates and sulfoxides.
Reduction: Phosphorothioates and thiols.
Substitution: Various alkyl or aryl phosphorothioates.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals and as a model compound for studying the behavior of similar drugs.
Industry: Employed in the manufacture of pesticides, flame retardants, and plasticizers.
Comparaison Avec Des Composés Similaires
Phosphorothioic acid, O,O-diethyl S-(2-(p-tolylthio)ethyl) ester is unique due to its specific structure and reactivity. Similar compounds include:
Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Similar in structure but with different alkyl groups.
Phosphorothioic acid, O,O-diethyl O-(2-(methylthio)ethyl) ester: Contains a methylthio group instead of a p-tolylthio group.
Phosphorodithioic acid, O,O-diethyl ester: Contains two sulfur atoms bonded to phosphorus.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
Propriétés
| 102606-64-4 | |
Formule moléculaire |
C13H21O3PS2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-(2-diethoxyphosphorylsulfanylethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C13H21O3PS2/c1-4-15-17(14,16-5-2)19-11-10-18-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
Clé InChI |
WYASLCQNKQXVLF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)SCCSC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



